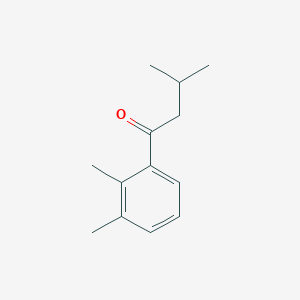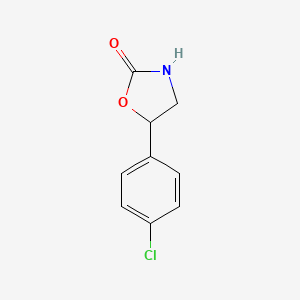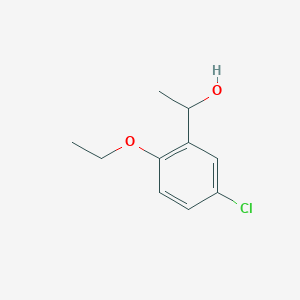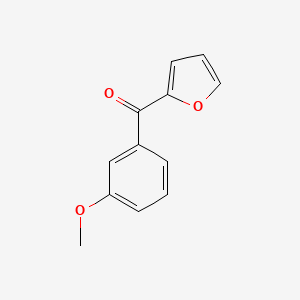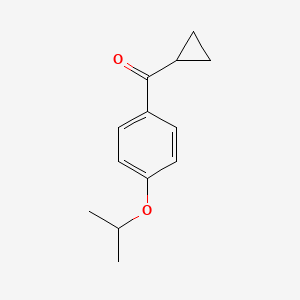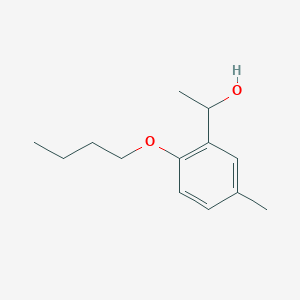
(5-p-Tolylthiophen-2-yl)methanol
Übersicht
Beschreibung
(5-p-Tolylthiophen-2-yl)methanol is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lipid Dynamics and Biological Membranes
Methanol is used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. The research shows that methanol significantly influences lipid dynamics, enhancing mixing of lipid populations and increasing the rate of lipid transfer and flip-flop kinetics. These findings are crucial for understanding the structure-function relationship in bilayer compositions, particularly lipid asymmetry. However, methanol can potentially distort the interpretation of lipid scrambling, attributing it to proteins or peptides rather than solvent effects. This highlights the importance of considering solvent interactions in biomembrane and proteolipid studies (Nguyen et al., 2019).
Solvent Effects on Chemical Reactions
Methanol's solvation properties, akin to those of water, make it a commonly used solvent for chemical reactions. The performance of continuum solvation models like SM8 and SMD in methanol was evaluated for pKa prediction of carboxylic acids, phenols, and amines. The research suggests that these models perform similarly in methanol as in water, making methanol a reliable solvent for various chemical processes (Miguel et al., 2014).
Catalysis and Chemical Synthesis
Methanol is used in the synthesis of various chemicals, acting as a catalyst and reactant. For instance, the condensation of glycerol with different aldehydes and ketones, in the presence of solid acids as catalysts, leads to the formation of potential novel platform chemicals like [1,3]dioxan-5-ols. These compounds are of particular interest as precursors for 1,3-propanediol derivatives, emphasizing the role of methanol in facilitating and directing chemical reactions (Deutsch et al., 2007).
Material Science and Photovoltaics
Methanol is also significant in material science, particularly in the study of poly(3-hexylthiophene-2,5-diyl) (P3HT) and its derivatives, which are used in organic semiconductor devices like OLEDs and solar cells. A study on the structural, electronic, non-linear optical, and thermodynamic properties of P3HT in different solvents, including methanol, revealed that solvents significantly affect these properties. Methanol, in particular, was shown to influence the stability and reactivity of P3HT, indicating its critical role in determining the material properties of organic semiconductor devices (Suleiman et al., 2022).
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYLLEOIWPCEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
